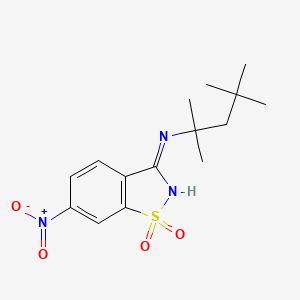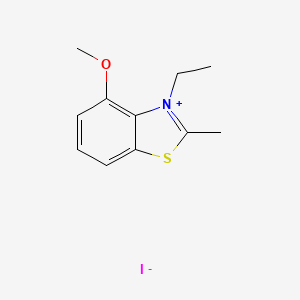![molecular formula C20H26F2N2O B6095923 7-(2,3-difluorobenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6095923.png)
7-(2,3-difluorobenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,3-difluorobenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decane is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which have been extensively studied for their biological activities.5]decane.
Mécanisme D'action
The mechanism of action of 7-(2,3-difluorobenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, it has been proposed that the compound exerts its biological activities by targeting specific enzymes and receptors in the body. For example, the anti-cancer activity of the compound is thought to be due to its ability to inhibit the activity of certain enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. The compound has been found to modulate the expression of several genes involved in cancer progression and inflammation. It has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. In addition, the compound has been found to exhibit antibacterial activity against several strains of bacteria. The physiological effects of the compound are still being studied, but it has been suggested that it may have neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-(2,3-difluorobenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decane in lab experiments are numerous. The compound is readily available and can be synthesized in large quantities. It is also stable and can be stored for extended periods without degradation. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for expertise in organic chemistry. In addition, the compound is still being studied, and its biological activities are not fully understood.
Orientations Futures
There are several future directions for the study of 7-(2,3-difluorobenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decane. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Another direction is to study the compound's mechanism of action and its target molecules in the body. Additionally, the development of new synthetic methods for the compound could lead to the production of analogs with improved biological activities. Overall, the study of this compound holds great promise for future drug development and scientific research.
Méthodes De Synthèse
The synthesis of 7-(2,3-difluorobenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decane is a complex process that involves several steps. The initial step involves the reaction between 2,3-difluorobenzaldehyde and 4-pentenoic acid, which results in the formation of 2-(4-pentenoyl)-2,3-difluorobenzaldehyde. This intermediate is then reacted with 1,2-diaminocyclohexane to form the final product, this compound. The synthesis method is time-consuming and requires expertise in organic chemistry.
Applications De Recherche Scientifique
7-(2,3-difluorobenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decane has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders. The scientific research application of this compound is vast and holds great promise for future drug development.
Propriétés
IUPAC Name |
1-[9-[(2,3-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F2N2O/c1-2-3-8-18(25)24-12-10-20(15-24)9-5-11-23(14-20)13-16-6-4-7-17(21)19(16)22/h2,4,6-7H,1,3,5,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPAPUHAFVBXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC2(C1)CCCN(C2)CC3=C(C(=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B6095851.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B6095857.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[(1-methyl-3-piperidinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6095858.png)
![4-[4-(allyloxy)phenyl]-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6095865.png)
![(3,4-dimethoxyphenyl){1-[(5-ethyl-2-thienyl)sulfonyl]-3-piperidinyl}methanone](/img/structure/B6095873.png)

![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6095888.png)
![N-(2-chlorobenzyl)-3-{1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-piperidinyl}propanamide](/img/structure/B6095904.png)
![1-(2,3-dimethoxyphenyl)-2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6095916.png)
![N-(3-acetylphenyl)-2-{4-hydroxy-2-[(2-thienylmethylene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6095937.png)


![2-amino-6-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-4-pyrimidinecarboxamide](/img/structure/B6095961.png)
![{2-bromo-6-methoxy-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B6095969.png)